5-HT1A Receptor Affinity vs Naphthalimide Analog
In a systematic structure–activity relationship study of 1-(2-methoxyphenyl)piperazine derivatives bearing different fluorescent moieties, the dansyl-conjugated compound (target compound) exhibited moderate binding affinity for human 5-HT1A receptors with a Ki value of 12.6 nM [1]. By comparison, the 4-amino-1,8-naphthalimide analog (compound 4) showed very high affinity with Ki = 0.67 nM, while the 4-dimethylaminophthalimide analog (compound 5) demonstrated Ki = 2.51 nM [2]. The dansyl derivative thus occupies an intermediate affinity position within this fluorescent ligand series, retaining nanomolar potency while offering distinct fluorescence properties.
| Evidence Dimension | Binding affinity (Ki) at human 5-HT1A receptor |
|---|---|
| Target Compound Data | Ki = 12.6 nM |
| Comparator Or Baseline | 4-Amino-1,8-naphthalimide analog (Ki = 0.67 nM); 4-Dimethylaminophthalimide analog (Ki = 2.51 nM); Unlabeled 1-(2-methoxyphenyl)piperazine (Ki not reported in this study, class-level baseline) |
| Quantified Difference | Dansyl analog: 18.8-fold lower affinity vs. naphthalimide analog; 5.0-fold lower affinity vs. phthalimide analog |
| Conditions | Radioligand binding assay using [3H]8-OH-DPAT on HEK293 cells stably expressing human 5-HT1A receptors |
Why This Matters
Selection of the dansyl conjugate over the higher-affinity naphthalimide analog is justified when spectral compatibility or reduced receptor internalization is prioritized over maximal binding potency.
- [1] Lacivita E, Leopoldo M, Masotti AC, Inglese C, Berardi F, Perrone R, Ganguly S, Jafurulla M, Chattopadhyay A. Synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure. J Med Chem. 2009;52(23):7892-7896. Table 1, compound 6. View Source
- [2] Lacivita E, et al. J Med Chem. 2009;52(23):7892-7896. Table 1, compounds 4 and 5. View Source
